N-(2,4-difluorophenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N5O/c1-26-19-5-3-2-4-18(19)24-20(26)13-27-8-10-28(11-9-27)14-21(29)25-17-7-6-15(22)12-16(17)23/h2-7,12H,8-11,13-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGHXQNYQCPDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodiazole Moiety: The synthesis begins with the preparation of the 1-methyl-1H-1,3-benzodiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: The next step involves the introduction of the piperazine ring. This is often accomplished through nucleophilic substitution reactions, where the benzodiazole intermediate reacts with a piperazine derivative.
Introduction of the Difluorophenyl Group: The final step is the incorporation of the 2,4-difluorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2,4-difluorophenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Piperazine Ring
Key structural analogs and their biological implications:
Key Observations:
- Electron-Withdrawing Groups: The target compound’s 2,4-difluorophenyl group may confer stronger binding to hydrophobic pockets compared to monocyclic substituents like furan (BZ-I) or pyridine .
Biological Activity
N-(2,4-difluorophenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and comparative studies.
Chemical Structure and Properties
The molecular formula for this compound is C21H23F2N5O. The structure features a difluorophenyl group and a piperazine moiety linked to a benzodiazole derivative, which contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H23F2N5O |
| Molecular Weight | 397.44 g/mol |
| IUPAC Name | This compound |
| InChI Key | Not available |
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. This compound has been shown to interact with various molecular targets involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: It inhibits enzymes that play crucial roles in cell proliferation and survival.
- Receptor Modulation: The compound may bind to specific receptors influencing neurotransmitter systems or cancer-related pathways.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound using various cancer cell lines. The MTT assay was employed to determine the cytotoxic effects on human colon cancer cells (HCT116) and mouse monocyte macrophage leukaemic cells (RAW 264.7).
Findings:
- The compound demonstrated significant cytotoxicity against HCT116 cells with an IC50 value indicating effective dose-response relationships.
Antimicrobial Activity
In addition to anticancer effects, the compound's antimicrobial activity was assessed against various bacterial strains. The results indicated that it possesses moderate antibacterial properties comparable to standard antibiotics.
Antimicrobial Efficacy:
The synthesized derivatives showed promising results against Gram-positive and Gram-negative bacteria.
Case Studies and Comparative Research
Several studies have compared the biological activity of this compound with other compounds in its class. For example:
Comparison with Similar Compounds:
Research has shown that compounds with similar structural motifs exhibit varying degrees of biological activity based on their functional groups and molecular interactions.
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (Zone of Inhibition) |
|---|---|---|
| N-(4-chlorophenyl)-N'-(3-methoxybenzoyl)urea | 12.0 µM | 16 mm |
| N-(2,6-difluorophenyl)-N'-(3-nitrobenzoyl)urea | 18.0 µM | 14 mm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
